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5-[(Methylamino)methyl]pyrrolidin-3-ol

Cat. No.: B13258767
M. Wt: 130.19 g/mol
InChI Key: CIDWDUWMJGQNGD-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-Based Heterocycles in Synthetic Chemistry

Pyrrolidine-based heterocycles are five-membered nitrogen-containing rings that form the core of numerous natural products, pharmaceuticals, and catalysts. nih.gov Their prevalence in biologically active molecules underscores their importance in drug discovery and development. nih.govacs.org The significance of these scaffolds can be attributed to several key factors:

Stereochemical Richness: The non-planar, puckered nature of the saturated pyrrolidine (B122466) ring allows for the creation of multiple stereocenters, leading to a high degree of three-dimensional complexity. acs.orgnih.gov This is crucial for achieving specific molecular recognition and biological activity.

Structural Versatility: The pyrrolidine ring can be readily functionalized at various positions, enabling the synthesis of a diverse library of compounds with tailored properties. mdpi.com This versatility makes them ideal building blocks in combinatorial chemistry and fragment-based drug design.

Pharmacological Importance: A vast number of FDA-approved drugs contain the pyrrolidine motif. acs.org These compounds exhibit a wide range of therapeutic activities, including antiviral, antibacterial, anticancer, and central nervous system effects. nih.gov

Catalytic Applications: Chiral pyrrolidine derivatives, most notably proline and its analogues, are highly effective organocatalysts in a variety of asymmetric transformations, facilitating the enantioselective synthesis of complex molecules. ua.es

The inherent properties of the pyrrolidine scaffold, such as its ability to participate in hydrogen bonding and its conformational flexibility, contribute to its frequent appearance in molecules designed to interact with biological targets. nih.govbeilstein-journals.org

The Pyrrolidin-3-ol Moiety as a Versatile Synthetic Platform

Within the broad class of pyrrolidine derivatives, the pyrrolidin-3-ol moiety stands out as a particularly versatile synthetic platform. The presence of a hydroxyl group at the 3-position introduces a key functional handle that can be exploited for further chemical modifications. This hydroxyl group can act as a nucleophile, a directing group, or a precursor for other functional groups, significantly expanding the synthetic possibilities.

The strategic placement of the hydroxyl group also influences the electronic and conformational properties of the pyrrolidine ring, which can be critical for biological activity. The stereoselective synthesis of chiral pyrrolidin-3-ol derivatives is a topic of considerable research interest, as the stereochemistry of the hydroxyl group can profoundly impact the pharmacological profile of the final molecule. mdpi.com Synthetic strategies often involve the stereoselective reduction of pyrrolidin-3-ones or the cyclization of chiral acyclic precursors. mdpi.com

Structural Features and Stereochemical Considerations of 5-[(Methylamino)methyl]pyrrolidin-3-ol

The chemical compound this compound is a disubstituted pyrrolidine derivative featuring a hydroxyl group at the 3-position and a (methylamino)methyl group at the 5-position.

Structural Features:

The pyrrolidine ring itself is not planar and adopts puckered conformations, typically described as envelope or twist forms. nih.gov The substituents at C3 and C5 will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, and this conformational preference can be analyzed using techniques like NMR spectroscopy and computational modeling. nih.gov

Stereochemical Considerations:

The absolute and relative stereochemistry of this compound is crucial as it will dictate how the molecule interacts with chiral environments, such as biological receptors or enzymes. The precise spatial arrangement of the hydroxyl and amino groups is critical for forming specific hydrogen bonds and other non-covalent interactions.

The synthesis of specific stereoisomers of this compound would require stereoselective synthetic methods. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the stereocenters during the construction of the pyrrolidine ring or during the introduction of the substituents. acs.org Techniques such as X-ray crystallography would be invaluable for unambiguously determining the solid-state conformation and absolute stereochemistry of the synthesized isomers. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
CAS Number 1497881-04-5
Chiral Centers 2 (C3 and C5)
Possible Stereoisomers 4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B13258767 5-[(Methylamino)methyl]pyrrolidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

5-(methylaminomethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-7-3-5-2-6(9)4-8-5/h5-9H,2-4H2,1H3

InChI Key

CIDWDUWMJGQNGD-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC(CN1)O

Origin of Product

United States

Derivatization and Functionalization of 5 Methylamino Methyl Pyrrolidin 3 Ol for Chemical Applications

Strategies for Nitrogen and Oxygen Functionalization on the Pyrrolidin-3-ol Core

The nitrogen and oxygen atoms on the 5-[(Methylamino)methyl]pyrrolidin-3-ol scaffold are primary targets for functionalization due to their inherent nucleophilicity and reactivity.

Nitrogen Functionalization: The secondary amine in the pyrrolidine (B122466) ring is a versatile site for introducing a wide range of substituents. As a basic and nucleophilic center, it can readily undergo several common transformations:

N-Alkylation and N-Arylation: The nitrogen can be modified with various alkyl or aryl groups through reactions with alkyl halides, or through coupling reactions like the Buchwald-Hartwig amination.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce carbonyl-containing moieties.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, a functional group prevalent in many therapeutic agents.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form more complex N-substituted derivatives.

The exocyclic methylamino group offers a second site for similar N-functionalization strategies, although its reactivity might differ from the ring nitrogen due to steric and electronic effects. Selective protection of one nitrogen atom would be necessary to achieve regioselective derivatization.

Oxygen Functionalization: The hydroxyl group at the C-3 position of the pyrrolidine ring is also a key site for derivatization.

O-Alkylation (Etherification): Formation of ethers can be achieved, for instance, through the Williamson ether synthesis.

O-Acylation (Esterification): The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acyl chlorides, or anhydrides.

Oxidation: The secondary alcohol can be oxidized to a ketone (pyrrolidin-3-one), which then serves as a new electrophilic center for further reactions, such as the introduction of substituents at the C-2 or C-4 positions.

A notable strategy for functionalizing the carbon adjacent to the ring nitrogen (the α-position) involves a redox-neutral process. Commercially available pyrrolidin-3-ol can undergo α-C-H oxygenation with a monoprotected p-quinone. nih.gov This generates an N-aryliminium ion intermediate in situ, which can then react with various nucleophiles, such as boronic acids, to yield cis-2-substituted pyrrolidin-3-ols. nih.gov This method provides a direct way to introduce substituents at the C-2 position, a modification not easily achieved through classical methods.

Table 1: Potential Functionalization Reactions for the Pyrrolidin-3-ol Core

Functional Group Reaction Type Reagents/Conditions Resulting Functional Group
Ring Nitrogen N-Alkylation Alkyl halide, Base Tertiary Amine
Ring Nitrogen N-Arylation Aryl halide, Pd-catalyst N-Aryl Pyrrolidine
Ring Nitrogen Acylation Acyl chloride, Base Amide
Ring Nitrogen Sulfonylation Sulfonyl chloride, Base Sulfonamide
Hydroxyl Group Etherification Alkyl halide, NaH Ether
Hydroxyl Group Esterification Carboxylic acid, DCC Ester
Hydroxyl Group Oxidation PCC, Swern, or Dess-Martin Ketone
α-Carbon (C2) C-H Functionalization p-Quinone, Boronic Acid 2-Substituted Pyrrolidine

Introduction of Diverse Substituents at the Pyrrolidine Ring

Introducing substituents directly onto the carbon framework of the pyrrolidine ring is crucial for exploring the chemical space and optimizing biological activity. nih.gov The position and stereochemistry of these substituents can significantly influence the molecule's conformation and its interaction with biological targets. nih.gov

Several strategies exist for creating substituted pyrrolidines:

Synthesis from Chiral Precursors: A common approach is to start the synthesis from readily available chiral building blocks like proline or 4-hydroxyproline (B1632879). nih.gov These precursors already contain a pre-formed pyrrolidine ring with defined stereochemistry, which can then be further modified.

1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring from acyclic precursors. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) allows for the direct installation of various substituents onto the ring with control over regio- and stereoselectivity. nih.govacs.org

Asymmetric Lithiation: The use of N-Boc-pyrrolidine can be followed by asymmetric lithiation and subsequent reaction with electrophiles to introduce substituents, although this method often requires cryogenic temperatures. researchgate.net

Enzyme-Catalyzed Reactions: Biocatalytic methods, such as using transaminases, can trigger the cyclization of ω-chloroketones to produce enantiomerically pure 2-substituted pyrrolidines. acs.org This approach offers access to both enantiomers by selecting the appropriate enzyme. acs.org

The introduction of substituents, particularly electronegative ones at the C-4 position, can control the "puckering" of the five-membered ring, forcing it into specific Cγ-exo or Cγ-endo conformations. nih.gov This conformational control is a key tool in rational drug design.

Table 2: Methods for Introducing Substituents on the Pyrrolidine Ring

Method Position(s) Targeted Key Features
Synthesis from Proline Derivatives C2, C4, C5 Utilizes existing chiral pool for stereocontrol. nih.gov
1,3-Dipolar Cycloaddition All positions Builds the ring with desired substituents from acyclic precursors. nih.govacs.org
α-C-H Functionalization C2 Direct introduction of aryl or vinyl groups via an iminium intermediate. nih.gov
Transaminase-Triggered Cyclization C2 Biocatalytic, highly enantioselective for producing 2-substituted pyrrolidines. acs.org

Formation of Complex Pyrrolidine-Based Chemical Scaffolds

The functionalized pyrrolidine ring serves as a versatile scaffold for the construction of more complex, polycyclic, and spirocyclic chemical structures. nih.govresearchgate.net These elaborate molecules are often designed to interact with specific biological targets or to be used as chiral ligands and catalysts in asymmetric synthesis. mdpi.com

The formation of these complex scaffolds typically involves multi-step synthetic sequences where the pyrrolidine core is strategically elaborated. For example, functional groups introduced onto the pyrrolidine ring can be used as handles for subsequent ring-forming reactions or for coupling to other molecular fragments.

Examples of complex scaffolds derived from pyrrolidines include:

Fused Bicyclic Systems: Intramolecular cyclization reactions can lead to the formation of pyrrolizidine (B1209537) or indolizidine alkaloids, which are prevalent in nature and often possess significant biological activity.

Spirocyclic Compounds: Spiro-pyrrolidines, where the pyrrolidine ring is connected to another ring system through a single shared carbon atom, are of great interest in drug discovery. researchgate.net

Pharmacologically Active Agents: Many drugs contain a pyrrolidine core that was introduced as a key building block during synthesis. For instance, the pyrrolidine ring in the hepatitis C virus inhibitor Paritaprevir is introduced via a Williamson reaction between 3-hydroxy-L-proline and a chlorophenanthridine derivative. nih.gov Similarly, Daclatasvir is synthesized using a bis-pyrrolidine intermediate. mdpi.com

The ability to build complex and diverse three-dimensional structures from the pyrrolidine template underscores its importance as a "privileged scaffold" in medicinal chemistry. nih.gov

Table 3: Examples of Complex Scaffolds Incorporating a Pyrrolidine Ring

Scaffold Type Synthetic Strategy Application Example
Fused Bicyclic (e.g., Pyrrolizidines) Intramolecular Cyclization Natural product synthesis, enzyme inhibitors
Spirocyclic Pyrrolidines Cycloaddition reactions Medicinal chemistry, novel drug candidates researchgate.net
Drug Molecules Coupling of functionalized pyrrolidines Paritaprevir (HCV inhibitor), Daclatasvir (HCV inhibitor) nih.govmdpi.com
Chiral Ligands/Organocatalysts Derivatization of proline Asymmetric synthesis, catalysis mdpi.com

Applications of 5 Methylamino Methyl Pyrrolidin 3 Ol and Its Derivatives in Asymmetric Catalysis

Role as Chiral Ligands in Transition Metal Catalysis

Derivatives of 5-[(Methylamino)methyl]pyrrolidin-3-ol are effective chiral ligands in transition metal-catalyzed asymmetric reactions. The pyrrolidine (B122466) nitrogen and the hydroxyl group can coordinate with a metal center, forming a stable chiral complex that can induce enantioselectivity in a variety of transformations.

In the realm of palladium-catalyzed reactions, chiral pyrrolidine-based ligands are instrumental in achieving high levels of stereocontrol. While direct applications of this compound are not extensively documented, the broader class of substituted pyrrolidines has proven effective. For instance, palladium-catalyzed enantioselective carboamination reactions to synthesize 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines have been developed, achieving up to 94% enantiomeric excess (ee) nih.gov. These reactions often rely on chiral ligands to control the stereochemical outcome of the syn-aminopalladation step nih.gov. The fundamental structure of this compound, with its multiple coordination sites, makes its derivatives promising candidates for creating the necessary chiral environment in such palladium-catalyzed transformations.

The general success of pyrrolidine-containing ligands in palladium catalysis is well-established. For example, the direct and selective synthesis of itaconimides has been achieved through palladium-catalyzed aminocarbonylation of alkynols using specialized phosphine ligands nih.gov. This highlights the capacity of palladium systems with appropriate ligands to mediate complex transformations with high selectivity.

Table 1: Representative Palladium-Catalyzed Asymmetric Reactions with Pyrrolidine-based Ligands

Reaction Ligand Type Product Type Max. Enantioselectivity (ee)
Alkene Carboamination Chiral Phosphine 2-(Arylmethyl)pyrrolidines 94% nih.gov
Aminocarbonylation of Alkynols Phosphine Ligand Itaconimides High Selectivity nih.gov

Beyond palladium, pyrrolidine-based chiral ligands are employed in a range of other metal-catalyzed asymmetric transformations. The structural features of this compound derivatives, particularly the presence of both nitrogen and oxygen donor atoms, allow for the formation of stable and stereochemically well-defined complexes with various transition metals. These complexes can act as effective catalysts for reactions such as additions, cycloadditions, and hydrogenations. The specific stereochemistry of the pyrrolidine ring dictates the facial selectivity of substrate approach to the metal center, thereby controlling the chirality of the product.

Utilization as Organocatalysts

The field of asymmetric organocatalysis has seen a surge in the use of small organic molecules to catalyze stereoselective reactions. Pyrrolidine derivatives are among the most successful classes of organocatalysts, largely due to their ability to activate substrates through the formation of enamine or iminium ion intermediates.

Substituted chiral pyrrolidines are a cornerstone of organocatalysis, effectively promoting a wide array of enantioselective transformations. nih.govunibo.it The pyrrolidine nitrogen is key to their catalytic activity, enabling the formation of nucleophilic enamines from carbonyl compounds. This mode of activation is central to many classic organocatalytic reactions, such as Michael additions and aldol (B89426) reactions. nih.gov For example, new pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov

The versatility of the pyrrolidine scaffold allows for extensive modification to fine-tune catalytic activity and selectivity. unibo.it By introducing various substituents, researchers can modulate the steric and electronic properties of the catalyst to suit specific substrates and reactions.

The structure of this compound is particularly well-suited for the design of bifunctional organocatalysts. Bifunctional catalysts possess two or more distinct catalytic sites that act in concert to promote a reaction, often leading to enhanced reactivity and stereoselectivity. nih.gov In derivatives of this compound, the pyrrolidine nitrogen can act as a Lewis base to form an enamine, while the hydroxyl group can act as a Brønsted acid, hydrogen-bond donor, or Lewis acid site to activate the electrophile.

This dual activation strategy is a powerful concept in organocatalysis. researchgate.net For instance, bifunctional organocatalysts based on a pyrrolidinyl-camphor scaffold have been designed to synergistically activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). nih.gov Similarly, prolinamide-based bifunctional catalysts have been developed where an amide N-H group provides a hydrogen bond to activate the electrophile. The design of such catalysts often involves the strategic placement of functional groups to achieve a well-organized transition state.

Table 2: Examples of Asymmetric Reactions Catalyzed by Bifunctional Pyrrolidine-Based Organocatalysts

Reaction Catalyst Type Activation Mode
Michael Addition Pyrrolidine-thiourea Enamine + Hydrogen Bonding
Aldol Reaction Prolinamide Enamine + Hydrogen Bonding
Mannich Reaction Pyrrolidine-sulfonamide Enamine + Hydrogen Bonding

Chiral Building Block Applications in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, such as pharmaceuticals and natural products. The substituted chiral pyrrolidine motif is a common structural feature in many biologically active compounds. nih.govunibo.it Consequently, enantiomerically pure compounds like this compound and its derivatives are valuable chiral building blocks.

The synthesis of these chiral building blocks often starts from readily available chiral pool materials, such as amino acids like hydroxyproline. For example, (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol has been synthesized from (2S,4R)-N-1(benzyl)-4-hydroxyproline-methylester. nih.gov Such synthetic routes provide access to a variety of substituted pyrrolidinols with defined stereochemistry. These building blocks can then be incorporated into larger molecules, transferring their chirality to the final product. The presence of multiple functional groups (amine, hydroxyl) on the this compound scaffold allows for a wide range of subsequent chemical modifications, making it a versatile intermediate in organic synthesis. nih.gov

Computational and Spectroscopic Characterization of Pyrrolidinol Structures

Spectroscopic Analysis in Elucidating Pyrrolidinol Stereochemistry and Conformation

Spectroscopic techniques are indispensable for determining the stereochemistry and preferred conformations of pyrrolidinol derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a cornerstone of this analysis.

Proton (¹H) and Carbon-¹³ (¹³C) NMR chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data provide a wealth of information about the molecular structure. For instance, the relative stereochemistry of substituents on the pyrrolidine (B122466) ring can often be determined by analyzing the coupling constants between adjacent protons. The magnitude of these couplings is related to the dihedral angle between the protons, as described by the Karplus equation, allowing for the deduction of their relative orientation (cis or trans). nih.gov

Infrared (IR) spectroscopy is also a valuable tool, primarily for identifying functional groups present in the molecule. For a compound like 5-[(Methylamino)methyl]pyrrolidin-3-ol, characteristic absorption bands for the O-H (hydroxyl) and N-H (amine) stretching vibrations would be expected, typically in the region of 3200-3600 cm⁻¹. The precise position and shape of these bands can provide information about hydrogen bonding, which plays a significant role in determining the conformation. rdd.edu.iqrdd.edu.iq

Theoretical Investigations of Pyrrolidin-3-ol Derivatives

Computational chemistry provides a powerful complement to experimental studies, offering deep insights into the electronic structure, reactivity, and conformational landscape of pyrrolidin-3-ol derivatives.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of organic molecules. nih.govresearchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts, which aids in the interpretation of experimental data. researchgate.netnih.gov

Studies on related pyrrolidine derivatives demonstrate that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can effectively model their structures. nih.govresearchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. arabjchem.orgekb.eg

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify aspects of reactivity. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronic Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. ekb.eg These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a guide to how the molecule will interact with other reagents. ekb.egresearchgate.net For this compound, the oxygen and nitrogen atoms would be expected to be regions of negative potential, indicating their nucleophilic character.

ParameterDescriptionTypical DFT Functional/Basis SetApplication to Pyrrolidinols
Geometry Optimization Finding the lowest energy structure.B3LYP/6-31G(d) nih.govresearchgate.netPredicts bond lengths, angles, and dihedral angles.
HOMO/LUMO Analysis Determines electron-donating/accepting abilities.B3LYP/6-311++G(d,p) researchgate.netarabjchem.orgAssesses reactivity and electronic stability.
MEP Mapping Visualizes electrostatic potential on the molecular surface.B3LYP/6-311++G(d,p) ekb.egIdentifies sites for electrophilic and nucleophilic attack.
NMR Chemical Shifts Predicts ¹H and ¹³C NMR spectra.GIAO-DFT researchgate.netAids in the assignment of experimental spectra and stereochemical analysis.

Molecular orbital (MO) theory provides a quantum mechanical description of the electronic structure of molecules. nih.gov Calculations based on MO theory, often performed in conjunction with DFT, help to understand bonding and orbital interactions that influence molecular properties. nih.govacs.org

Molecular mechanics (MM) offers a computationally less expensive alternative for studying large molecules and for performing conformational searches. sci-hub.se MM methods use classical physics principles to model the energy of a molecule as a function of its geometry. The force field, a set of parameters that define the potential energy of the system, is crucial for the accuracy of MM calculations. sci-hub.se These calculations are particularly useful for exploring the potential energy surface of flexible molecules like pyrrolidines, identifying low-energy conformers, and estimating the energy barriers between them. sci-hub.seresearchgate.net

The pyrrolidine ring is known for its conformational flexibility, primarily exhibiting two main puckered forms: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). nih.gov Computational methods are extensively used to map the potential energy surface associated with this "pseudorotation." nih.gov Conformational searches using molecular mechanics followed by geometry optimization and energy calculations with DFT can identify the most stable conformers and their relative populations according to the Boltzmann distribution. frontiersin.orgresearchgate.net

For this compound, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atoms can significantly influence the conformational preferences, stabilizing certain puckered forms of the ring. researchgate.net

Intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules, are also critical. nih.gov Computational studies can model these interactions explicitly, providing insights into solvation effects and the formation of molecular aggregates. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures, helping to understand the packing and dominant interactions in the solid state. nih.gov

Interaction TypeDescriptionComputational MethodRelevance to this compound
Intramolecular H-Bonding Hydrogen bond between the -OH and N atoms within the same molecule.DFT, Molecular MechanicsInfluences the preferred conformation of the pyrrolidine ring and side chain. researchgate.net
Intermolecular H-Bonding Hydrogen bonds with solvent or other molecules.DFT with solvent models (PCM), Molecular DynamicsAffects solubility and behavior in solution.
van der Waals Forces Weak, non-specific attractive or repulsive forces.DFT with dispersion correction, Molecular MechanicsContributes to the overall stability of conformers and crystal packing.

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govresearchgate.net DFT calculations can be used to map the entire reaction pathway for the formation of the pyrrolidine ring, identifying reactants, products, intermediates, and, crucially, transition states. beilstein-journals.orgrsc.org The calculated activation energies (the energy difference between reactants and the transition state) can predict the feasibility and rate of a reaction. nih.govrsc.org

Various synthetic routes to pyrrolidines exist, including 1,3-dipolar cycloadditions and intramolecular cyclizations. nih.govacs.orgorganic-chemistry.orgtandfonline.com For example, the mechanism of a 1,3-dipolar cycloaddition between an azomethine ylide and an alkene to form a pyrrolidine ring can be studied computationally. nih.govacs.org These studies can reveal whether the reaction is concerted or stepwise and explain the observed regio- and stereoselectivity based on the relative energies of the different possible transition states. acs.org Similarly, mechanisms involving intramolecular C-H amination catalyzed by transition metals to form pyrrolidines have been investigated using DFT, providing insights into the catalytic cycle and the role of the catalyst. acs.orgnih.gov

These computational investigations provide a detailed, atomistic understanding of how pyrrolidine rings are formed, which is invaluable for optimizing existing synthetic methods and designing new ones. beilstein-journals.orgacs.org

Emerging Research Directions in 5 Methylamino Methyl Pyrrolidin 3 Ol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability.

The synthesis of complex chiral molecules like 5-[(Methylamino)methyl]pyrrolidin-3-ol in an efficient and environmentally benign manner is a significant challenge in modern organic chemistry. Traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and the generation of substantial waste. Consequently, a major thrust of current research is the development of novel synthetic routes that are not only high-yielding and stereoselective but also adhere to the principles of green chemistry.

One promising avenue is the application of biocatalysis. The use of enzymes, such as transaminases and ketoreductases, offers a highly selective and sustainable alternative to traditional chemical transformations. For instance, a chemoenzymatic approach could be envisioned for the synthesis of this compound. nih.gov This could involve an initial chemical synthesis to create a suitable pyrrolidinone precursor, followed by a stereoselective biocatalytic reduction or amination to introduce the desired chirality at the 3- and 5-positions. nih.gov The mild reaction conditions, high enantioselectivity, and reduced environmental impact of biocatalytic methods make them a highly attractive option for the industrial-scale production of this compound. nih.govescholarship.org

Another area of focus is the development of catalytic asymmetric syntheses. For example, iridium-catalyzed borrowing hydrogen methodology presents an efficient way to synthesize functionalized pyrrolidinols from readily available triols and amines. x-mol.com Adapting such a method could provide a more atom-economical route to this compound. Furthermore, the principles of green chemistry are being applied to the synthesis of related N-alkylpyrrolidines, utilizing water as a solvent and inexpensive, environmentally friendly catalysts, which could inspire more sustainable approaches for the target molecule. researchgate.net The synthesis of pyrrolidones from biomass-derived levulinic acid also highlights a move towards renewable feedstocks. psu.edu

Synthetic Strategy Key Features Potential Advantages
Biocatalysis Use of enzymes (e.g., transaminases, ketoreductases)High stereoselectivity, mild reaction conditions, reduced waste
Catalytic Asymmetric Synthesis Transition metal catalysts (e.g., Iridium)High atom economy, catalytic efficiency
Green Chemistry Approaches Use of aqueous media, biomass-derived starting materialsEnhanced sustainability, reduced environmental impact

Exploration of New Catalytic Applications Beyond Current Paradigms.

The pyrrolidine (B122466) scaffold is a well-established privileged motif in organocatalysis. nih.govbeilstein-journals.orgbohrium.com The presence of a secondary amine and a hydroxyl group in this compound suggests its potential to act as a bifunctional organocatalyst. These functional groups can act in synergy to activate substrates and control the stereochemical outcome of a reaction.

While direct catalytic applications of this compound have yet to be extensively reported, its structure is analogous to many successful pyrrolidine-based organocatalysts. For example, prolinol derivatives are known to catalyze a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.gov It is conceivable that this compound or its derivatives could be effective catalysts for similar carbon-carbon bond-forming reactions. The methylamino group could be further functionalized to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its activity and selectivity for specific applications. mdpi.com

Furthermore, the pyrrolidine framework can be incorporated into more complex catalytic systems, such as metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). bohrium.com Functionalizing these porous materials with chiral pyrrolidine derivatives like this compound could lead to the development of highly active and recyclable heterogeneous catalysts for a range of asymmetric transformations. bohrium.com The defined pore structure of these materials can also impart size and shape selectivity to the catalytic process. bohrium.com The immobilization of pyrrolidine derivatives onto polymer resins is another strategy to create robust and reusable catalysts for aqueous reactions. mdpi.com

Potential Catalytic Role Relevant Functional Groups Example Applications
Bifunctional Organocatalyst Pyrrolidine nitrogen, hydroxyl group, methylamino groupAsymmetric aldol reactions, Michael additions
Chiral Ligand for Metal Catalysis Nitrogen and oxygen atoms for metal coordinationAsymmetric hydrogenation, cross-coupling reactions
Component of Heterogeneous Catalysts Pyrrolidine scaffoldIncorporation into MOFs, COFs, or polymer supports for recyclable catalysis

Advanced Computational Modeling for Predictable Synthesis and Application Design.

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules and materials. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of new catalysts. arabjchem.orgmdpi.comdeakin.edu.au

In the context of this compound, DFT calculations can be employed to investigate the transition states of various synthetic routes, helping to identify the most energetically favorable pathways and predict the stereoselectivity of a reaction. acs.org This can significantly reduce the amount of empirical experimentation required to optimize a synthesis. For instance, computational studies on related pyrrolidine systems have been used to understand the selectivity of functionalization reactions. acs.org

Molecular dynamics simulations can be used to study the conformational dynamics of this compound and its derivatives when acting as organocatalysts. mdpi.com These simulations can reveal how the catalyst interacts with substrates and how its conformation influences the stereochemical outcome of a reaction. This information is crucial for the rational design of more efficient and selective catalysts. Furthermore, in silico screening methods can be used to predict the potential biological activity and pharmacokinetic properties of molecules derived from this scaffold, aiding in the design of new drug candidates. nih.gov The integration of computational modeling with experimental work is expected to accelerate the discovery of new applications for this compound and its derivatives.

Computational Method Application in this compound Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of stereoselectivity in synthesis.
Molecular Dynamics (MD) Simulations Study of catalyst-substrate interactions, conformational analysis of catalytic intermediates.
In Silico Screening Prediction of biological activity and ADMET properties of derivatives.

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